molecular formula C16H13Cl5N2OS B591763 Tioconazole Related Compound B CAS No. 61675-62-5

Tioconazole Related Compound B

Cat. No.: B591763
CAS No.: 61675-62-5
M. Wt: 458.603
InChI Key: IVTJGYRAWHPZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Impurity Control in Pharmaceutical Development

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing. pharmiweb.com It is essential for ensuring patient safety, as some impurities can have toxicological or pharmacological effects. pharmiweb.com Beyond safety, impurities can also impact the drug's efficacy by affecting its bioavailability and stability. pharmiweb.com Rigorous impurity control throughout the drug development process, from early research and development to commercial manufacturing, is crucial for maintaining product quality and consistency. pharmiweb.compharmaffiliates.com Early identification and characterization of impurities can lead to the optimization of synthesis routes, minimizing potential hazards and preventing costly reformulations or delays in clinical trials. pharmiweb.compharmaffiliates.com

Regulatory Landscape for Related Substances in Drug Products

To ensure the safety and quality of pharmaceutical products, stringent guidelines and standards for impurity control are enforced by regulatory bodies worldwide. pharmiweb.com

The International Council for Harmonisation (ICH) has established a set of guidelines to provide a framework for the control of impurities in new drug substances and products. jpionline.org Key guidelines include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the qualification and control of impurities in new drug substances. jpionline.orgbiotech-spain.com It sets thresholds for reporting, identification, and qualification of impurities. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are classified as degradation products of the active ingredient or reaction products of the active ingredient with an excipient or the container closure system. europa.eupmda.go.jpeuropa.eu

ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline addresses the control of residual solvents, which are organic volatile chemicals used in the manufacturing process. biotech-spain.com

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes limits for the amount of elemental impurities in drug products. biotech-spain.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the identification and control of mutagenic impurities to limit potential carcinogenic risk. jpionline.org

These guidelines create a harmonized approach to impurity control, ensuring consistent standards across different regions. biotech-spain.com

Pharmacopoeias, such as the United States Pharmacopeia (USP), play a vital role in setting quality standards for medicines. wikipedia.org The USP provides monographs for individual drug substances and products, which include tests and acceptance criteria for impurities. wikipedia.orguspbpep.com These monographs specify the analytical procedures to be used for detecting and quantifying impurities and set limits for their presence. uspbpep.com The USP offers a comprehensive catalog of over 7,000 reference standards, which are highly characterized physical specimens of drug substances, excipients, and impurities, to be used in these analytical procedures. usp.orgsigmaaldrich.comdrugfuture.com Adherence to USP standards is mandatory for drugs marketed in the United States. wikipedia.org

Contextualization of Tioconazole (B1681320) Related Compound B within Tioconazole Pharmaceutical Quality

The principles of impurity control are directly applicable to the manufacturing and quality assessment of the antifungal agent, tioconazole.

Tioconazole is a synthetic imidazole (B134444) antifungal agent with a broad spectrum of activity against pathogenic yeasts and fungi. nih.govdrugbank.comijrar.org It is the active pharmaceutical ingredient (API) in various topical formulations used for the treatment of fungal infections. nih.govwikipedia.org The mechanism of action of tioconazole involves the inhibition of the fungal enzyme 14-alpha demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govdrugbank.com By disrupting ergosterol synthesis, tioconazole increases cellular permeability, leading to fungal cell death. nih.gov

The synthesis of tioconazole is a multi-step chemical process. wikipedia.orggoogle.comgoogle.com As with any synthetic process, there is a potential for the formation of impurities, which can arise from starting materials, by-products, intermediates, or degradation products. globalresearchonline.net

During the manufacturing and stability testing of tioconazole, several related substances, or impurities, have been identified. researchgate.netresearchgate.net Among these, Tioconazole Related Compound B is considered a critical related substance that requires careful monitoring and control. waters.comwaters.com

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this compound as a specified impurity in their respective monographs for tioconazole. uspbpep.comdrugfuture.com The USP provides a reference standard for this compound to facilitate its identification and quantification. uspbpep.comusp.org Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are specified in the pharmacopoeias for the separation and control of this and other related compounds in tioconazole. waters.comresearchgate.netajpaonline.com The USP monograph for tioconazole sets an acceptance criterion of not more than 1.0% for this compound. waters.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTJGYRAWHPZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61675-62-5
Record name 1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061675625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2,4-DICHLOROPHENYL)-2-((2,5-DICHLOROTHIOPHEN-3-YL)METHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DP725EAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 220 nm is standard. The USP monograph specifies a mobile phase of acetonitrile-phosphate buffer (pH 7.0) and a flow rate of 1.5 mL/min. Quantification uses the formula: \text{% Impurity} = \frac{100 \times (W_I / W_U) \times (r_U / r_S)}{}

    where WIW_I and WUW_U are weights of the reference standard and sample, and rU/rSr_U/r_S are peak responses . Limits are set at ≤1.0% per USP guidelines .

Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?

  • Methodological Answer : Protocols must detail:
    • Materials : Source and lot numbers of Tioconazole and related compounds .
    • Equipment : HPLC column specifications, detector settings .
    • Data Analysis : Software used (e.g., Empower) and statistical tools . Cross-reference to SOPs and raw data in appendices is critical .

Advanced Research Questions

Q. What strategies resolve contradictions in degradation studies of Tioconazole leading to Related Compound B?

  • Methodological Answer : Discrepancies in degradation pathways (e.g., pH-dependent vs. thermal degradation) require meta-analysis of accelerated stability studies (40°C/75% RH) and forced degradation (acid/alkaline hydrolysis). Compare HPLC profiles across studies and validate findings using LC-MS/MS for fragment identification .

Q. How can impurity profiling of this compound be optimized for regulatory compliance?

  • Methodological Answer : Use a tiered approach:
    • Identification Threshold : LC-MS/MS for structural elucidation .
    • Qualification Threshold : Toxicological assessment via in vitro genotoxicity assays (e.g., Ames test) .
    • Reporting Threshold : Adhere to ICH Q3B guidelines, with data archived in supplementary materials .

Q. What experimental designs validate the stability-indicating methods for this compound?

  • Methodological Answer : Employ a factorial design to test method robustness:
    • Variables : pH (2–12), temperature (25–60°C), light exposure .
    • Response Metrics : Peak purity angle (< purity threshold) and resolution (>2.0 between adjacent peaks) . Statistical tools like ANOVA assess parameter significance .

Q. How do researchers address traceability challenges in synthesizing this compound?

  • Methodological Answer : Maintain batch records with:
    • Synthetic Routes : Step-by-step reaction conditions (e.g., solvent, catalyst) .
    • Intermediate Characterization : IR and 1^1H-NMR data for each synthesis step . Cross-link electronic lab notebooks to chromatograms and spectra in appendices .

Data Presentation and Compliance

Q. What are best practices for including this compound data in research publications?

  • Methodological Answer :
    • Main Text : Summarize key findings (e.g., degradation pathways) and cite USP methods .
    • Supplementary Materials : Provide raw HPLC chromatograms, NMR spectra, and validation reports . Avoid duplicating figures; instead, reference appendices for detailed datasets .

Q. How to handle conflicting structural data for this compound across sources?

  • Methodological Answer : Prioritize USP Reference Standards for structural benchmarking . If discrepancies persist (e.g., CAS number ambiguities ), perform X-ray crystallography or 2D-NMR (HSQC, HMBC) for definitive confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.